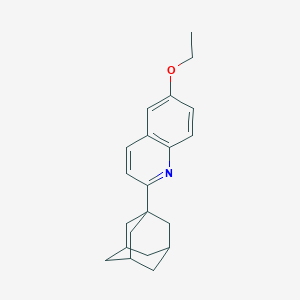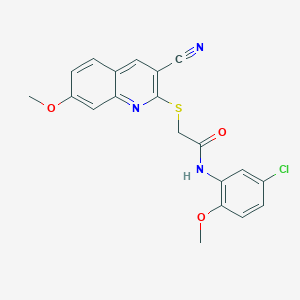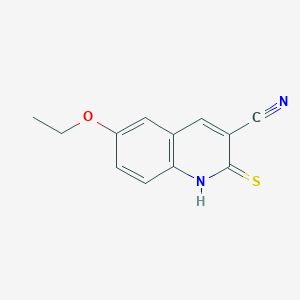
2-(1-Adamantyl)-6-ethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantyl)-6-ethoxyquinoline is a compound that combines the unique structural features of adamantane and quinoline Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while quinoline is a heterocyclic aromatic organic compound with significant pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-6-ethoxyquinoline typically involves the following steps:
Formation of Adamantyl Derivative: The adamantane core is functionalized to introduce reactive groups. For example, adamantane can be brominated to form 1-bromoadamantane.
Quinoline Derivative Preparation: The quinoline ring is synthesized or obtained from commercial sources. The ethoxy group is introduced at the 6-position of the quinoline ring.
Coupling Reaction: The adamantyl derivative is coupled with the quinoline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
化学反応の分析
Types of Reactions
2-(1-Adamantyl)-6-ethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The ethoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at the 6-position of the quinoline ring.
科学的研究の応用
2-(1-Adamantyl)-6-ethoxyquinoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Materials Science: The rigidity and stability of the adamantane core can be utilized in the design of advanced materials with enhanced mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its distinct chemical properties.
Industrial Applications: It can be used in the synthesis of other complex molecules and as a building block for various industrial chemicals.
作用機序
The mechanism of action of 2-(1-Adamantyl)-6-ethoxyquinoline involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, while the quinoline ring can interact with biological molecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Adamantan-1-yl-quinoline: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-Ethoxy-quinoline: Lacks the adamantane core, resulting in different stability and rigidity properties.
Adamantane derivatives: Other derivatives with different substituents on the adamantane core.
Uniqueness
2-(1-Adamantyl)-6-ethoxyquinoline is unique due to the combination of the adamantane core and the ethoxy-quinoline structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C21H25NO |
|---|---|
分子量 |
307.4g/mol |
IUPAC名 |
2-(1-adamantyl)-6-ethoxyquinoline |
InChI |
InChI=1S/C21H25NO/c1-2-23-18-4-5-19-17(10-18)3-6-20(22-19)21-11-14-7-15(12-21)9-16(8-14)13-21/h3-6,10,14-16H,2,7-9,11-13H2,1H3 |
InChIキー |
XTGGFSOWOZAOSI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417893.png)
![N-(5-chloro-2-methylphenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417894.png)
![2-[[4-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B417895.png)
![7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B417897.png)
![1,1-dimethylethyl 6-amino-4-[2-chloro-7-(methyloxy)quinolin-3-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B417898.png)
![2-{[3-cyano-7-(methyloxy)quinolin-2-yl]sulfanyl}-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B417899.png)


![2-[[4-(3-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B417905.png)
![Methyl 5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-2-({[4-(methyloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B417907.png)
![Methyl 5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-2-({[3-(methyloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B417908.png)
![Methyl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B417910.png)
![methyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-[({3-nitrophenyl}amino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B417912.png)
![Methyl 4-methyl-2-({[3-(methyloxy)phenyl]carbonyl}amino)-5-{[(4-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417913.png)
